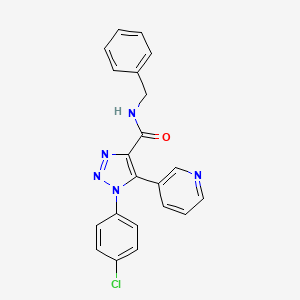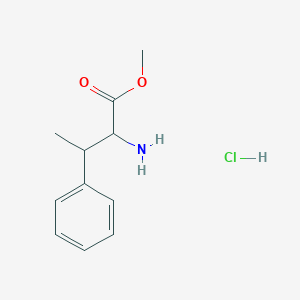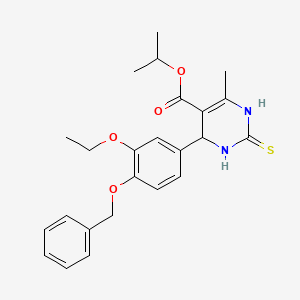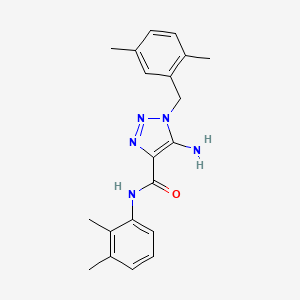![molecular formula C22H22ClN3O4 B2695743 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251691-18-5](/img/structure/B2695743.png)
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry and drug design. It is structurally characterized by a benzo[b][1,6]naphthyridine core with a chloro substitution and an acetamide group linked to a dimethoxyphenyl moiety. This compound's unique framework allows it to interact with various biological targets, making it a subject of interest in pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions starting from commercially available precursors
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale optimization of the synthetic route to ensure high yields and purity. Techniques such as solvent optimization, catalyst use, and temperature control are crucial for scalable manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation
: Potential conversion of functional groups to higher oxidation states.
Reduction
: Reduction of the carbonyl groups to corresponding alcohols.
Substitution
: Electrophilic or nucleophilic substitution reactions, particularly at the chloro and amide positions.
Common Reagents and Conditions:
Oxidation
: Use of reagents like potassium permanganate or chromium trioxide.
Reduction
: Employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution
: Utilizing bases or acids to facilitate nucleophilic or electrophilic substitution.
Major Products Formed: The major products formed depend on the specific reactions. For example, oxidation might yield carboxylic acids or ketones, while reduction would produce alcohols. Substitution reactions could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
This compound's complex structure makes it an ideal candidate for diverse scientific research applications, such as:
Chemistry
: Studying its reactivity and potential as a building block for more complex molecules.
Biology
: Investigating its interactions with biological macromolecules like proteins and DNA.
Medicine
: Exploring its potential as a lead compound in drug development for various therapeutic areas, including cancer, infectious diseases, and neurological disorders.
Industry
: Its potential use in material science, particularly in designing polymers or other advanced materials with specific properties.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects can vary based on its application. In a biological context, it may act by:
Binding to Specific Proteins or Enzymes
: Inhibiting or activating their functions.
Interacting with DNA or RNA
: Affecting gene expression or replication processes.
Modulating Signal Transduction Pathways
: Influencing cell communication and behavior.
Molecular Targets and Pathways: Potential molecular targets include kinases, receptors, and other enzymes critical in disease pathways. It may also influence pathways like apoptosis, inflammation, and cell cycle regulation.
Comparaison Avec Des Composés Similaires
Compared to other compounds with a similar core structure, 2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is unique due to its specific substitutions, which can significantly alter its reactivity and interactions. Similar compounds might include:
Benzo[b][1,6]naphthyridine Derivatives
: With different halogen substitutions.
Acetamide Derivatives
: With various aryl or alkyl groups.
Dimethoxyphenyl Compounds
: Featuring alternative core structures or functional groups.
There you go—a deep dive into the world of this compound. Fascinating stuff, right?
Propriétés
IUPAC Name |
2-(8-chloro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4/c1-29-19-6-4-14(10-20(19)30-2)24-21(27)12-26-8-7-18-16(11-26)22(28)15-9-13(23)3-5-17(15)25-18/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLYMPQUZYTVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2695661.png)
![4-[(Z)-3-(4-isopropylphenyl)-2-propenoyl]phenyl decanoate](/img/structure/B2695663.png)


![(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2695666.png)
![1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2695668.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2695669.png)
![3-(4-chlorophenyl)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2695671.png)
![2-bromo-5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-oxazol-4-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2695675.png)



![ethyl 3-cyano-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2695681.png)
